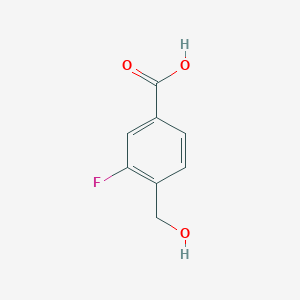

3-fluoro-4-(hydroxymethyl)benzoic Acid

Description

BenchChem offers high-quality 3-fluoro-4-(hydroxymethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(hydroxymethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLUHTXWWJJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435961 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-16-2 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

Section 1: Introduction & Significance

3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. As a fluorinated building block, it provides a scaffold for the synthesis of complex molecules with tailored biological activities and material properties. The strategic placement of the fluorine atom, a strong electron-withdrawing group, alongside a carboxylic acid and a hydroxymethyl group, imparts unique electronic and steric characteristics. These features can profoundly influence molecular interactions, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery.[1][2]

This guide offers an in-depth examination of the core physical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid. It is intended for researchers and drug development professionals, providing both established data and predictive insights grounded in the principles of physical organic chemistry. Furthermore, this document details robust, self-validating experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern its solubility, absorption, distribution, and formulation characteristics. While empirical data for 3-fluoro-4-(hydroxymethyl)benzoic acid is limited, we can infer many of its properties from closely related analogs and an understanding of its functional groups.

| Property | Data | Source(s) |

| IUPAC Name | 3-Fluoro-4-(hydroxymethyl)benzoic acid | - |

| CAS Number | 214554-16-2 | [3] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | White to off-white or faint brown powder | Inferred from[2][4] |

Melting Point

The melting point is a crucial indicator of purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity. While the specific melting point for 3-fluoro-4-(hydroxymethyl)benzoic acid is not widely reported, its isomers and related compounds provide a useful reference. For example, 3-fluoro-4-hydroxybenzoic acid melts at 154-158 °C, and 4-(hydroxymethyl)benzoic acid melts at 182-185 °C.[5] The presence of both hydroxyl and carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. The precise value will be influenced by the crystal packing efficiency, which is affected by the substitution pattern.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key factor in its bioavailability. 3-Fluoro-4-(hydroxymethyl)benzoic acid contains both polar, hydrogen-bond donating/accepting groups (–COOH, –CH₂OH) and a lipophilic aromatic ring.

-

Aqueous Solubility : The presence of the carboxylic acid and hydroxymethyl groups suggests it is likely to be moderately to slightly soluble in water.[2][4] Its solubility will be pH-dependent; in basic media (pH > pKa), the carboxylate anion will form, significantly increasing aqueous solubility.

-

Organic Solubility : It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.[3]

Acidity (pKa)

The pKa value is fundamental to predicting the ionization state of the molecule at a given pH, which affects its solubility, lipophilicity, and ability to interact with biological targets. The parent compound, benzoic acid, has a pKa of approximately 4.2. For 3-fluoro-4-(hydroxymethyl)benzoic acid, the pKa of the carboxylic acid is influenced by two key substituents:

-

3-Fluoro group : As a strongly electron-withdrawing group, the fluorine atom stabilizes the conjugate base (carboxylate) through induction, thereby increasing the acidity and lowering the pKa relative to benzoic acid.

-

4-(Hydroxymethyl) group : This group is weakly electron-donating or neutral and is expected to have a minor effect on the pKa.

Based on these factors, the pKa is predicted to be slightly lower than that of benzoic acid. The predicted pKa for the related 3-fluoro-4-hydroxybenzoic acid is approximately 4.23.[4]

Section 3: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The aromatic region should display complex splitting patterns due to ³J(H,H) and through-space J(H,F) couplings. The methylene protons (–CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, integrating to 2H. The carboxylic acid proton (–COOH) will be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR : The carbon spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached functional groups and showing C-F coupling. The methylene carbon (–CH₂OH) will be the most upfield signal.

-

¹⁹F NMR : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups.

-

O-H Stretch : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[6] The alcoholic O-H stretch will also appear in this region or as a sharper peak around 3200-3500 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[6][7]

-

C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region will indicate the presence of the carbon-fluorine bond.

-

Aromatic C=C Stretches : Medium to weak bands will appear in the ~1450-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (170.14 g/mol ).

Section 4: Experimental Protocols for Property Determination

To ensure the reliability of data for research and development, physical properties must be determined empirically. The following section outlines standardized, self-validating protocols.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 3-fluoro-4-(hydroxymethyl)benzoic acid.

Caption: A logical workflow for the physical and chemical characterization of a compound.

Protocol 4.1: Melting Point Determination

This protocol uses the capillary method, a reliable technique for determining the melting range of a solid.[8][9]

-

Sample Preparation : Finely grind a small amount of the compound to a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup : Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating : Place the assembly in a calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil.[11]

-

Observation : Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

-

Validation : Perform the measurement in triplicate to ensure reproducibility.

Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[12][13]

-

Preparation : Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[13]

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification. The pH of the saturated solution should be measured at the end of the experiment to check for any shifts.[13]

Section 5: Stability and Handling

Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage : Based on related fluorinated benzoic acids, it is recommended to store 3-fluoro-4-(hydroxymethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4][15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions is advisable to prevent potential degradation.[4]

-

Handling and Safety : Fluorinated benzoic acids are often classified as irritants.[5][16] Users should handle the compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[15][17] Avoid creating dust and direct contact with skin, eyes, and respiratory tract.[18][19]

Section 6: Conclusion

3-Fluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable building block with a unique combination of functional groups. Its physical properties, including a predicted high melting point, pH-dependent aqueous solubility, and moderate acidity, are direct consequences of its molecular structure. The spectroscopic signatures provide clear markers for its identification and quality control. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these properties, ensuring data integrity for applications in drug development and materials science.

Section 7: References

- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Retrieved from https://www.ossila.com/products/4-fluoro-3-methylbenzoic-acid

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) Product Description. Retrieved from https://www.chemicalbook.com/ProductDesc_EN.aspx?cas=350-29-8

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5. Retrieved from https://www.tcichemicals.com/IN/en/p/M1919

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/544809

- Fisher Scientific. (2024, January 23). SAFETY DATA SHEET: 3-Fluorobenzoic acid. Retrieved from https://www.fishersci.com/sds?productName=AC119420050

- CymitQuimica. (n.d.). CAS 816449-68-0: 4-Fluoro-3-(hydroxymethyl)benzoic acid. Retrieved from https://www.cymitquimica.com/cas/816449-68-0

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/SpectrumEN_350-29-8_1HNMR.htm

- Filo. (2025, August 20). Experiment to Determine the Melting Point of Benzoic Acid. Retrieved from https://www.filo.com/chemistry-cbse-12-book/practical-chemistry-vol-i/experiment-to-determine-the-melting-point-of-benzoic-acid

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from https://www.bioassaysys.com/Solubility-Testing-Shake-Flask-Method

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from https://www.dissolutiontech.com/issues/201202/DT201202_A02.html

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from https://www.carlroth.com/medias/SDB-4433-GB-EN.pdf

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0009

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from https://www.rsc.org/suppdata/c9ob00015h/c9ob00015h1.pdf

- University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from https://uotechnology.edu.iq/ce/Lectures/1st%20class/chemistry/1.pdf

- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from https://www.researchgate.net/figure/NMR-spectrum-of-the-product-4-hydroxybenzoic-acid_fig3_305880790

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from https://www.nj.gov/health/eoh/rtkweb/documents/fs/0209.pdf

- SSERC. (n.d.). Melting point of Benzoic Acid. Retrieved from https://www.sserc.org.uk/wp-content/uploads/2018/09/Benzoic-Acid-MP-Learner.pdf

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Retrieved from https://assets.thermofisher.com/TFS-Assets/CSD/Specification-Sheets/Thermo-Scientific-Aldrich-FT-IR-Collection-Ed-II-Spec-Sheet.pdf

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluorobenzoic acid. Retrieved from https://www.fishersci.co.uk/gb/en/sds.html?productName=119420250

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility

- Scribd. (n.d.). Melting Point of Benzoic Acid | PDF. Retrieved from https://www.scribd.com/document/443315053/Melting-Point-of-Benzoic-Acid

- Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from https://www.shell.com.au/about-us/projects-and-locations/qgc-project/environment/_jcr_content/root/main/section/textimage_1573030238.coreimg.90.500.pdf/1508218174780/ad-fluorobenzoic-acid.pdf

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from https://www.rsc.org/suppdata/c4ra/c4ra08702a/c4ra08702a.pdf

- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzoic acid 99%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/382639

- Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid | 350-29-8. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5264319.htm

- PubChem - NIH. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76360

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from https://www.docbrown.info/page06/IRspec/BenzoicAcidIR.htm

- Aaronchem. (n.d.). 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Retrieved from https://www.aaronchem.com/3-5-difluoro-4-hydroxymethyl-benzoic-acid-cas-1211596-29-0

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids

Sources

- 1. ossila.com [ossila.com]

- 2. CAS 816449-68-0: 4-Fluoro-3-(hydroxymethyl)benzoic acid [cymitquimica.com]

- 3. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-氟-4-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. sserc.org.uk [sserc.org.uk]

- 12. bioassaysys.com [bioassaysys.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. fishersci.es [fishersci.es]

- 16. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-fluoro-4-(hydroxymethyl)benzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-fluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable, fluorinated aromatic carboxylic acid. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom, makes it a versatile building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of derivative molecules, while the hydroxymethyl and carboxylic acid moieties offer orthogonal handles for chemical modification. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and potential applications for this compound, serving as a foundational resource for researchers in the field.

Introduction

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding interactions. 3-fluoro-4-(hydroxymethyl)benzoic acid is a particularly interesting, yet under-documented, example of such a molecule. The presence of three distinct functional groups—a carboxylic acid for amide bond formation or salt formation, a primary alcohol for esterification or oxidation, and a fluorine atom for modulating electronic properties—positions it as a highly versatile intermediate for the synthesis of complex molecular architectures. This guide aims to consolidate available information on analogous compounds to provide a predictive yet scientifically grounded technical overview of 3-fluoro-4-(hydroxymethyl)benzoic acid.

Proposed Synthesis

A potential starting material for a multi-step synthesis could be 4-bromo-2-fluorotoluene. A Grignard reaction followed by carboxylation could yield 3-fluoro-4-methyl-benzoic acid. Subsequent benzylic bromination and hydrolysis would introduce the hydroxymethyl group.[1]

An alternative and likely more direct approach would be the reduction of a commercially available precursor. For instance, the selective reduction of the 4-formyl group of 3-fluoro-4-formylbenzoic acid would yield the target molecule.

Proposed Experimental Protocol: Selective Reduction

This protocol is a predictive methodology based on standard organic synthesis techniques.

Reaction: Selective reduction of methyl 3-fluoro-4-formylbenzoate.

Rationale: The formyl group is more readily reduced than the ester. Sodium borohydride is a mild reducing agent suitable for this selective transformation.

Materials:

-

Methyl 3-fluoro-4-formylbenzoate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolve methyl 3-fluoro-4-formylbenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-fluoro-4-(hydroxymethyl)benzoate.

-

The final hydrolysis of the methyl ester to the carboxylic acid can be achieved under standard basic conditions (e.g., LiOH in THF/water) followed by acidic workup.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-fluoro-4-(hydroxymethyl)benzoic acid consists of a benzene ring substituted with a fluorine atom at position 3, a hydroxymethyl group at position 4, and a carboxylic acid group at position 1.

Caption: Chemical structure of 3-fluoro-4-(hydroxymethyl)benzoic acid.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₈H₇FO₃ | - |

| Molecular Weight | 170.14 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar benzoic acid derivatives. |

| Melting Point | 160-175 °C | Based on melting points of similar compounds like 4-fluoro-3-methylbenzoic acid (164-168 °C)[1] and 3-fluoro-4-hydroxybenzoic acid (154-158 °C).[2] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Slightly soluble in water. | The presence of the carboxylic acid and hydroxymethyl groups suggests solubility in polar solvents, while the aromatic ring limits water solubility.[2] |

| pKa | ~4.0 - 4.5 | The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Spectroscopic Characterization (Predicted)

The identity and purity of 3-fluoro-4-(hydroxymethyl)benzoic acid would be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets in the region of δ 7.0-8.0 ppm . The coupling constants will be indicative of their ortho and meta relationships to each other and to the fluorine atom.

-

Hydroxymethyl Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the CH₂ group at approximately δ 4.5-4.8 ppm .

-

Hydroxyl Proton (1H): A broad singlet for the alcoholic OH proton, which is exchangeable with D₂O, would likely appear between δ 5.0-5.5 ppm .

-

Carboxylic Acid Proton (1H): A very broad singlet for the COOH proton will be observed downfield, typically above δ 10.0 ppm , and is also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 165-170 ppm .

-

Aromatic Carbons (6C): Six distinct signals for the aromatic carbons will be observed between δ 110-165 ppm . The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Hydroxymethyl Carbon (CH₂): The signal for the CH₂ carbon is anticipated to be around δ 60-65 ppm .

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with the ortho and meta protons. The chemical shift will be informative about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ .

-

O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹ .

-

C-O Stretch (Alcohol): An absorption in the region of 1000-1250 cm⁻¹ .

-

C-F Stretch: A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹ .

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): For EI-MS, a molecular ion peak at m/z = 170 is expected.

-

[M-H]⁻ or [M+H]⁺: For ESI-MS, ions corresponding to m/z = 169 (negative ion mode) or m/z = 171 (positive ion mode) would be observed.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of H₂O, CO, and COOH.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 3-fluoro-4-(hydroxymethyl)benzoic acid are not yet widely reported, its structural motifs are present in various biologically active molecules and functional materials.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Fluorinated benzoic acids are crucial building blocks in the synthesis of numerous APIs.[1][3] The structural analogue, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of potassium channel openers for the treatment of epilepsy.[3] Similarly, 3-fluoro-4-(hydroxymethyl)benzoic acid can serve as a versatile starting material for the synthesis of novel drug candidates. The carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxymethyl group can be oxidized to an aldehyde or further functionalized.

Caption: Potential derivatization and application workflow.

Scaffold for Combinatorial Chemistry

The orthogonal reactivity of the carboxylic acid and hydroxymethyl groups makes this molecule an ideal scaffold for the generation of compound libraries for high-throughput screening. The carboxylic acid can be coupled with a diverse range of amines, while the hydroxymethyl group can be reacted with various carboxylic acids or other electrophiles.

Precursor for Functional Materials

Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The polarity and hydrogen bonding capabilities of the functional groups in 3-fluoro-4-(hydroxymethyl)benzoic acid, along with the influence of the fluorine atom, could be exploited to create materials with novel properties.

Safety and Handling

As with any chemical, 3-fluoro-4-(hydroxymethyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-fluoro-4-(hydroxymethyl)benzoic acid is a promising building block for the synthesis of a wide range of molecules with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected characterization data based on the known chemistry of analogous compounds. It is intended to serve as a valuable resource for researchers interested in utilizing this versatile molecule in their synthetic endeavors. Further experimental validation of the proposed synthesis and a thorough investigation of the biological activities of its derivatives are warranted.

References

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171.

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

Sources

Introduction: The Strategic Value of a Fluorinated Building Block

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and optimization.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 3-fluoro-4-(hydroxymethyl)benzoic acid emerges as a highly valuable and versatile bifunctional building block. Its substituted benzoic acid framework provides a key anchor point for molecular assembly, while the fluorinated ring and the reactive hydroxymethyl group offer multiple avenues for derivatization.

This guide provides an in-depth exploration of the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights into the most effective strategies for preparing this critical intermediate. The protocols described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Strategic Analysis of Synthetic Pathways

The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid can be approached from several distinct starting materials. The choice of pathway is often dictated by the commercial availability of precursors, desired scale, and laboratory capabilities. We will analyze two primary and highly effective strategies.

Pathway 1: Functionalization of 3-Fluoro-4-methylbenzoic Acid

This is arguably the most direct and intuitive route, commencing from the readily available 3-fluoro-4-methylbenzoic acid. The core transformation involves the selective oxidation of the benzylic methyl group to a hydroxymethyl group. This can be achieved via a two-step bromination-hydrolysis sequence, a common and reliable method for such transformations.

-

Causality and Rationale: The benzylic position is inherently activated towards free-radical reactions. Using a radical initiator like benzoyl peroxide (BPO) or AIBN with a bromine source such as N-Bromosuccinimide (NBS) allows for selective halogenation of the methyl group with minimal side reactions on the aromatic ring. The subsequent hydrolysis of the benzylic bromide to the alcohol is a straightforward nucleophilic substitution. This route's primary advantage is its reliance on well-understood, high-yielding reactions.[2]

Caption: Pathway 1: Benzylic Bromination and Hydrolysis.

Pathway 2: Selective Reduction of 3-Fluoro-4-formylbenzoic Acid

An alternative and equally potent strategy begins with 3-fluoro-4-formylbenzoic acid. This pathway hinges on the chemoselective reduction of the aldehyde functional group to a primary alcohol without affecting the carboxylic acid.

-

Causality and Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its mild reducing power is sufficient to reduce aldehydes and ketones but is generally incapable of reducing carboxylic acids or esters under standard conditions. This exquisite chemoselectivity makes the reaction clean, high-yielding, and easy to perform. The primary consideration for this route is the commercial availability and cost of the starting aldehyde.

Caption: Pathway 2: Chemoselective Aldehyde Reduction.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the synthetic pathways described. These protocols are designed to be robust and scalable.

Protocol 1: Synthesis from 3-Fluoro-4-methylbenzoic Acid

Step A: Synthesis of 3-Fluoro-4-(bromomethyl)benzoic Acid

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluoro-4-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude 3-fluoro-4-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step B: Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzoic Acid

-

Reagent Setup: Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) from the previous step in a mixture of acetone and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.

-

Work-up: Cool the reaction mixture and remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to a pH of ~2.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-4-(hydroxymethyl)benzoic acid as a white solid.

Protocol 2: Synthesis from 3-Fluoro-4-formylbenzoic Acid

-

Reagent Setup: Dissolve 3-fluoro-4-formylbenzoic acid (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. Control the addition rate to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

-

Quenching: Carefully quench the reaction by slowly adding dilute aqueous HCl at 0°C until the effervescence ceases and the pH is acidic (~2).

-

Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting solid can be further purified by recrystallization to afford pure 3-fluoro-4-(hydroxymethyl)benzoic acid.

Physicochemical and Spectroscopic Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The data below represents typical values for 3-fluoro-4-(hydroxymethyl)benzoic acid.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 154-158 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (s, 1H, COOH), ~7.8 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~5.3 (t, 1H, OH), ~4.6 (d, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~166, ~160 (d, J=245 Hz), ~138 (d), ~132 (d), ~125, ~117 (d), ~60 (d) |

| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) for fluorine are characteristic.

Applications in Drug Discovery and Development

3-Fluoro-4-(hydroxymethyl)benzoic acid is not an end product but a crucial starting point for more complex molecules. Its utility is demonstrated in its role as a key intermediate for synthesizing novel therapeutics.

-

Acoramidis (AG10) Intermediate: It is a documented intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer developed for treating transthyretin amyloidosis, a debilitating disease.[3][4]

-

Enzyme Inhibitors: Derivatives have been explored as potent inhibitors for various enzymes, leveraging the molecule's structural features for specific binding interactions.[4]

-

Fluoroquinolone Antibiotics: The broader class of fluorinated benzoic acids is fundamental to the synthesis of fluoroquinolone antibiotics, showcasing the importance of this structural motif in developing anti-infective agents.[5]

The strategic placement of the fluoro, carboxyl, and hydroxymethyl groups provides a three-pronged platform for medicinal chemists to elaborate upon, enabling the construction of diverse and complex molecular architectures with tailored pharmacological profiles.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Retrieved from [Link]

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Strategic Importance of Fluorinated Benzoic Acids in Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzoic acid scaffolds have emerged as privileged structures in the design of novel therapeutics. This guide provides an in-depth technical overview of a particularly promising scaffold: 3-fluoro-4-(hydroxymethyl)benzoic acid. We will explore its synthesis, the derivatization strategies employed to generate libraries of bioactive compounds, and the significant therapeutic potential of its derivatives, with a focus on their roles as transthyretin stabilizers and enzyme inhibitors.

Synthesis of the Core Scaffold: 3-Fluoro-4-(hydroxymethyl)benzoic Acid

A robust and scalable synthesis of the 3-fluoro-4-(hydroxymethyl)benzoic acid core is paramount for the exploration of its derivatives. While multiple synthetic routes to related fluorinated benzoic acids have been reported, a practical and efficient pathway to the title compound can be logically constructed from commercially available starting materials. The following multi-step synthesis represents a convergent and field-proven approach.

Proposed Synthetic Pathway

The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid can be efficiently achieved from 3-fluoro-4-methylbenzoic acid through a sequence of benzylic bromination followed by hydrolysis. This method offers a direct route to the desired hydroxymethyl functionality.

Caption: Proposed synthetic route to 3-fluoro-4-(hydroxymethyl)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-(bromomethyl)benzoic acid

-

Rationale: This step involves a free-radical bromination at the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation, and benzoyl peroxide (BPO) acts as a radical initiator. Carbon tetrachloride (CCl4) is a classic solvent for such reactions, although safer alternatives should be considered for scale-up.

-

Procedure:

-

To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

-

Step 2: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic acid

-

Rationale: The benzylic bromide is susceptible to nucleophilic substitution. Hydrolysis using water in the presence of a mild base like calcium carbonate (to neutralize the HBr formed) provides the desired hydroxymethyl group.

-

Procedure:

-

Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) in a mixture of acetone and water.

-

Add calcium carbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

After cooling, filter the reaction mixture to remove any inorganic salts.

-

Acidify the filtrate with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-fluoro-4-(hydroxymethyl)benzoic acid.

-

Key Derivatives and Their Biological Activities

The 3-fluoro-4-(hydroxymethyl)benzoic acid scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives with significant biological activities. The primary points of diversification are the carboxylic acid and the hydroxymethyl groups, which can be readily modified to explore structure-activity relationships (SAR).

Transthyretin (TTR) Stabilizers for the Treatment of Amyloidosis

Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein into amyloid fibrils. A key therapeutic strategy is the stabilization of the native tetrameric form of TTR to prevent its dissociation into amyloidogenic monomers.[1] Benzoic acid derivatives have been identified as potent TTR stabilizers.[2][3][4]

A notable example, though a regioisomer, is Acoramidis (AG10), a derivative of 4-fluoro-3-hydroxybenzoic acid, which is a powerful transthyretin stabilizer.[5] This highlights the potential of the fluorinated benzoic acid core in designing TTR stabilizers. Derivatives of 3-fluoro-4-(hydroxymethyl)benzoic acid are being investigated for similar properties. The general structure of such derivatives often involves the esterification or amidation of the carboxylic acid and etherification or esterification of the hydroxymethyl group to introduce moieties that can interact with the binding pockets of TTR.

Table 1: Representative Transthyretin Stabilizers Based on Fluorinated Benzoic Acid Scaffolds

| Compound | Core Scaffold | Key Modifications | Reported Activity | Reference |

| Acoramidis (AG10) | 4-Fluoro-3-hydroxybenzoic acid | Ether linkage at the 3-hydroxyl group | Potent TTR stabilizer | [5] |

| Tafamidis | Benzoxazole carboxylic acid | N/A | Approved drug for TTR amyloidosis | [4] |

Inhibitors of β-Arylsulfotransferase (AST)

Sulfotransferases (SULTs), including aryl sulfotransferases, are a family of enzymes that catalyze the sulfonation of a wide range of substrates, playing a crucial role in detoxification and hormone regulation. Dysregulation of SULT activity has been implicated in various diseases. Aryl carboxylic acids have been identified as a class of inhibitors for aryl sulfotransferase IV (AST IV).[6] The inhibitory potential is influenced by the substitution pattern on the aromatic ring. Fluorinated benzoic acid derivatives, due to the electron-withdrawing nature of fluorine, are of significant interest in the design of potent and selective SULT inhibitors.

Derivatives of 3-fluoro-4-(hydroxymethyl)benzoic acid can be synthesized to probe the active site of ASTs. The carboxylic acid is a key pharmacophoric feature for binding, while modifications at the hydroxymethyl position can be used to enhance potency and selectivity.

Caption: Mechanism of aryl sulfotransferase inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-fluoro-4-(hydroxymethyl)benzoic acid core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

Modifications of the Carboxylic Acid Group

-

Esterification: Converting the carboxylic acid to various esters (methyl, ethyl, etc.) can modulate lipophilicity and cell permeability. For instance, methyl 4-fluoro-3-hydroxybenzoate is a key intermediate in the synthesis of various bioactive molecules.[7][8][9]

-

Amidation: Formation of amides with a diverse set of amines introduces new hydrogen bonding donors and acceptors, which can lead to enhanced binding affinity with the target protein.

Modifications of the Hydroxymethyl Group

-

Etherification: Introducing different alkyl or aryl groups via ether linkages can explore hydrophobic pockets in the target's active site.

-

Esterification: Acylation of the hydroxymethyl group can serve as a prodrug strategy or introduce additional interaction points.

Impact of Fluorine Substitution

The position of the fluorine atom is critical. In the 3-position, it influences the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can impact binding interactions. SAR studies on related fluorinated benzoic acids have shown that the position and number of fluorine substituents can dramatically alter biological activity.[10]

Future Directions and Therapeutic Potential

The 3-fluoro-4-(hydroxymethyl)benzoic acid scaffold holds considerable promise for the development of new therapeutics. Future research should focus on:

-

Expansion of Derivative Libraries: Synthesizing a broader range of derivatives with diverse functionalities at the carboxylic acid and hydroxymethyl positions.

-

Broader Biological Screening: Evaluating these derivatives against a wider panel of biological targets, including other enzymes and receptors where fluorinated benzoic acids have shown activity.

-

In Vivo Studies: Advancing the most promising in vitro hits to preclinical in vivo models to assess their pharmacokinetic properties and efficacy.

The versatility of this scaffold, coupled with the proven benefits of fluorine incorporation in drug design, positions 3-fluoro-4-(hydroxymethyl)benzoic acid derivatives as a valuable asset in the ongoing quest for novel and effective medicines.

References

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (URL: [Link])

-

Inhibition of aryl sulfotransferase by carboxylic acids - PubMed. (URL: [Link])

-

Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis - UNIUD. (URL: [Link])

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (URL: [Link])

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (URL: [Link])

- Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acs.cgd.5b00491)

-

Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed. (URL: [Link])

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar. (URL: [Link])

-

(PDF) Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - ResearchGate. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (URL: [Link])

-

Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.uniud.it [air.uniud.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. Inhibition of aryl sulfotransferase by carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

3-fluoro-4-(hydroxymethyl)benzoic acid mechanism of action

An In-depth Technical Guide to 3-fluoro-4-(hydroxymethyl)benzoic acid: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance critical drug attributes such as metabolic stability, binding affinity, and bioavailability. Within this context, functionalized benzoic acids represent a privileged scaffold, and the subject of this guide, 3-fluoro-4-(hydroxymethyl)benzoic acid, emerges as a particularly valuable, albeit under-documented, building block.

This guide deviates from a conventional analysis of a single compound's direct mechanism of action. Our extensive review of the scientific and patent literature reveals that the primary significance of 3-fluoro-4-(hydroxymethyl)benzoic acid lies not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of a diverse array of potent therapeutic agents. Therefore, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical utility, and the mechanisms of action of the key drug classes derived from this and structurally analogous scaffolds. We will explore how the specific arrangement of the fluoro, hydroxymethyl, and carboxylic acid moieties on the phenyl ring provides a powerful toolkit for medicinal chemists to design next-generation therapeutics.

Physicochemical Properties and Synthesis

3-Fluoro-4-(hydroxymethyl)benzoic acid is a white to off-white crystalline solid.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom, a hydroxymethyl group, and a carboxylic acid group. This combination of functional groups provides multiple reaction handles for synthetic chemists.

| Property | Value/Description | Source |

| CAS Number | 816449-68-0 | [2] |

| Molecular Formula | C8H7FO3 | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO. | [3] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthetic Strategies

The synthesis of functionalized benzoic acids is well-established in organic chemistry. While specific high-yield protocols for 3-fluoro-4-(hydroxymethyl)benzoic acid are not abundantly available in peer-reviewed journals, synthetic routes can be inferred from patents and methods for analogous compounds. A common approach involves the oxidation of p-xylene derivatives.[4] For instance, a general method for synthesizing 4-(hydroxymethyl)benzoic acid from p-xylene involves an oxidation reaction in an organic solvent.[4]

A plausible synthetic workflow for 3-fluoro-4-(hydroxymethyl)benzoic acid could start from a fluorinated toluene derivative, followed by functional group interconversions. The synthesis of the related compound, 3-hydroxy-4-fluorobenzoic acid, has been described starting from fluorobenzene.[5][6] This multi-step process involves the formation of 4-fluorophenol, followed by a Kolbe-Schmitt carboxylation.[6]

Caption: Plausible synthetic workflow for 3-fluoro-4-(hydroxymethyl)benzoic acid.

Role as a Scaffold in Medicinal Chemistry and Drug Design

The true value of 3-fluoro-4-(hydroxymethyl)benzoic acid lies in its utility as a scaffold. The three key functional groups each play a critical role:

-

Carboxylic Acid: This group is a versatile handle for forming amides, esters, and other functionalities. It often serves as a key binding motif, forming hydrogen bonds or ionic interactions with biological targets.

-

Fluorine Atom: The strategic placement of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the carboxylic acid and influence the conformation of the molecule, thereby improving binding affinity to the target protein.

-

Hydroxymethyl Group: This group can act as a hydrogen bond donor or acceptor. It can also be further functionalized, for example, by oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of larger and more complex moieties.

Potential Therapeutic Targets and Mechanisms of Action of Derived Compounds

While direct biological data on 3-fluoro-4-(hydroxymethyl)benzoic acid is scarce, the extensive literature on its structural analogs provides a clear roadmap to its potential applications in drug discovery.

Potassium Channel Modulation

Derivatives of fluorinated benzoic acids are crucial building blocks in the synthesis of potassium channel openers, which are of significant interest for the treatment of epilepsy.[7] These compounds act by increasing the open probability of potassium channels in neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Caption: Mechanism of action for potassium channel openers in epilepsy.

Anti-inflammatory Agents (NSAIDs)

3-Fluoro-4-methoxybenzoic acid, a close analog, is a prominent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8] While the exact mechanism can vary, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The fluorinated benzoic acid core can serve as a scaffold to position other functional groups that interact with the active site of COX enzymes.

Transthyretin (TTR) Stabilization

4-Fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a stabilizer of transthyretin (TTR).[6] TTR is a protein that can dissociate into monomers, which then misfold and aggregate into amyloid fibrils, leading to transthyretin amyloidosis. TTR stabilizers bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the progression of the disease.

Caption: Mechanism of transthyretin (TTR) stabilization.

Enzyme Inhibition

Derivatives of 4-fluoro-3-hydroxybenzoic acid have been investigated as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[9][10] This enzyme is involved in the sulfonation of various phenolic compounds, a key process in detoxification and hormone regulation.[10] By designing molecules that fit into the active site of β-AST-IV, its function can be blocked, which may have therapeutic applications in modulating the metabolism of endogenous and xenobiotic compounds.

Antifungal Activity

Benzoic acid derivatives have been studied for their antifungal properties, with some identified as inhibitors of CYP53, a fungal-specific cytochrome P450 enzyme.[11] Inhibition of this enzyme disrupts fungal-specific metabolic pathways, leading to fungal cell death. The fluorinated benzoic acid scaffold can be used to develop more potent and selective inhibitors of fungal CYP53.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for coupling the carboxylic acid of a fluorinated benzoic acid with a primary amine, a common step in synthesizing more complex drug candidates.

-

Dissolution: Dissolve 1 equivalent of 3-fluoro-4-(hydroxymethyl)benzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Activation: Add 1.1 equivalents of a peptide coupling reagent (e.g., HBTU or HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature for 15-30 minutes.

-

Amine Addition: Add 1 equivalent of the desired primary amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by thin-layer chromatography or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol outlines a conceptual workflow for evaluating the inhibitory activity of a synthesized derivative against a target enzyme, such as β-arylsulfotransferase IV.

-

Reagents and Materials:

-

Target enzyme (e.g., recombinant β-AST-IV)

-

Substrate (e.g., a phenolic compound that can be sulfonated)

-

Co-factor (e.g., 3'-phosphoadenosine-5'-phosphosulfate, PAPS)

-

Test compound (derivative of 3-fluoro-4-(hydroxymethyl)benzoic acid)

-

Assay buffer

-

96-well microplate

-

Plate reader for detecting the product or consumption of a substrate.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate and co-factor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction.

-

Measure the signal (e.g., absorbance or fluorescence) corresponding to the amount of product formed or substrate consumed.

-

-

Data Analysis:

-

Plot the enzyme activity against the concentration of the test compound.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

-

Future Perspectives

3-fluoro-4-(hydroxymethyl)benzoic acid and its analogs represent a rich starting point for the development of novel therapeutics. The strategic combination of a fluorinated phenyl ring with multiple points for synthetic diversification allows for the exploration of vast chemical space. Future research will likely focus on:

-

Novel Target Identification: Using this scaffold in high-throughput screening campaigns to identify novel biological targets.

-

Structure-Based Drug Design: Employing computational methods to design derivatives with improved potency and selectivity for known targets.

-

Fragment-Based Drug Discovery: Utilizing this and similar small molecules as starting fragments for building more complex and potent drug candidates.

The continued exploration of fluorinated benzoic acid scaffolds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

- Google Patents. (1982). CA1135277A - 3-hydroxy-4-(hydroxymethyl)benzoic acid and alkyl esters thereof.

- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4881. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 816449-68-0|4-Fluoro-3-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. ossila.com [ossila.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Synthetic Utility of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(hydroxymethyl)benzoic acid is a fluorinated aromatic carboxylic acid whose significance in the biomedical field is primarily defined by its role as a sophisticated building block in medicinal chemistry. While direct research into its intrinsic biological activities is limited, its structural attributes—a trifunctional benzene ring featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom—make it a valuable intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid, detailing its physicochemical properties, established synthetic routes, and its critical application in the development of Acoramidis, a transthyretin stabilizer for treating amyloidosis. Furthermore, this document explores the inferred biological potential of the molecule based on the known activities of structurally related fluorinated and hydroxybenzoic acids, and outlines experimental protocols to encourage further investigation into its direct pharmacological effects.

Introduction and Physicochemical Profile

3-Fluoro-4-(hydroxymethyl)benzoic acid is an organic compound whose structure is key to its utility. It features a benzoic acid core, which is a common motif in pharmacologically active molecules. The molecule is further functionalized with a hydroxymethyl group (-CH₂OH) and a fluorine atom. The hydroxymethyl group provides a reactive site for further chemical modifications, while the fluorine substituent can enhance a compound's reactivity and influence its biological activity. The strategic placement of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The presence of both the carboxylic acid and hydroxymethyl groups suggests moderate solubility in polar solvents.[3]

Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid and Related Compounds

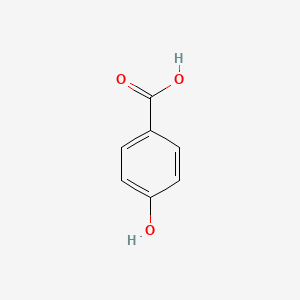

| Property | 3-Fluoro-4-(hydroxymethyl)benzoic acid | 3-Fluoro-4-hydroxybenzoic acid[4][5] | 4-Hydroxybenzoic acid[6] |

| CAS Number | 185342-59-0 | 350-29-8 | 99-96-7 |

| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₆O₃ |

| Molecular Weight | 170.14 g/mol | 156.11 g/mol | 138.12 g/mol |

| Appearance | White to off-white solid (inferred) | Off-white to brown powder or crystalline powder | White crystalline solid |

| Melting Point | Data not readily available | 154-158 °C | 213-217 °C |

| Solubility | Moderately soluble in polar solvents (inferred)[3] | Slightly soluble in water | Soluble in alcohol, ether, acetone |

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid is not widely detailed in standard literature, often being a proprietary process within pharmaceutical development. However, plausible synthetic routes can be inferred from standard organic chemistry transformations and related preparations. A common conceptual pathway involves the selective reduction of the corresponding aldehyde or a derivative of the carboxylic acid.

A likely precursor is 3-fluoro-4-formylbenzoic acid or its ester. The synthesis could proceed via the following conceptual steps:

-

Starting Material: 3-Fluoro-4-methylbenzoic acid.

-

Benzylic Bromination: The methyl group can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-fluoro-4-(bromomethyl)benzoic acid.

-

Hydrolysis or Functional Group Interconversion: The bromomethyl group can be converted to a hydroxymethyl group through hydrolysis or other nucleophilic substitution reactions. Alternatively, the methyl group could be oxidized to an aldehyde, which is then selectively reduced to the alcohol.

The choice of reagents and reaction conditions is critical to prevent unwanted side reactions, such as the reduction of the carboxylic acid. Protecting group strategies may be employed to ensure the specific transformation of the desired functional group.

Core Application: A Key Intermediate in Acoramidis Synthesis

The most significant and well-documented application of 3-fluoro-4-(hydroxymethyl)benzoic acid is as a crucial intermediate in the synthesis of Acoramidis (also known as AG10) . Acoramidis is an investigational, orally administered small molecule designed to be a potent and selective stabilizer of transthyretin (TTR)[7][8].

The Pathophysiology of Transthyretin Amyloidosis (ATTR)

Transthyretin is a protein primarily synthesized in the liver that circulates in the blood as a homotetramer. Its main function is to transport thyroxine and retinol (vitamin A).[9][10][11] In transthyretin amyloidosis (ATTR), this tetrameric structure becomes unstable and dissociates into its constituent monomers[7][12]. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various organs and tissues, including the heart, nerves, and gastrointestinal tract[9][10][12]. This amyloid deposition leads to progressive organ damage and is the underlying cause of the clinical manifestations of the disease[12][13]. ATTR can be hereditary, caused by a mutation in the TTR gene, or wild-type (age-related), where the normal protein misfolds.[10][11]

Mechanism of Action of Acoramidis

Acoramidis is designed to mimic the stabilizing effects of a naturally occurring "rescuer" mutation in the TTR gene, T119M.[14] It works by binding to the two thyroxine-binding sites within the TTR tetramer. This binding stabilizes the protein's native tetrameric structure, preventing its dissociation into monomers.[7][14] By halting the initial step in the amyloid cascade, Acoramidis reduces the formation of pathogenic amyloid fibrils.[8][14] This mechanism is intended to slow or halt the progression of ATTR.[7] Clinical trials have shown that Acoramidis is a near-complete TTR stabilizer.[15]

Synthetic Workflow and the Role of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

The precise, multi-step synthesis of Acoramidis leverages the specific functionalities of 3-fluoro-4-(hydroxymethyl)benzoic acid. While the full proprietary synthesis is not public, a logical workflow can be envisioned. The benzoic acid provides a core scaffold, and its functional groups (fluoro, hydroxymethyl, and carboxyl) serve as handles for sequential chemical modifications to build the final, complex structure of Acoramidis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 816449-68-0: 4-Fluoro-3-(hydroxymethyl)benzoic acid [cymitquimica.com]

- 4. 3-フルオロ-4-ヒドロキシ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [chemicalbook.com]

- 6. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]

- 13. ahajournals.org [ahajournals.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Solubility of 3-fluoro-4-(hydroxymethyl)benzoic acid for Researchers and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a gatekeeper. It is a thermodynamic parameter defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation. Insufficient solubility can lead to incomplete drug absorption, resulting in low and variable bioavailability, which in turn compromises therapeutic efficacy and safety.